4-[1-(2-Methoxy-5-methyl-benzyl)-1H-benzoimidazol-2-yl]-furazan-3-ylamine
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Overview
Description
4-{1-[(2-METHOXY-5-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-AMINE is a complex organic compound that belongs to the class of benzodiazoles and oxadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[(2-METHOXY-5-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-AMINE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-methoxy-5-methylbenzylamine with 1H-1,3-benzodiazole-2-carboxylic acid, followed by cyclization with 1,2,5-oxadiazole-3-amine under specific reaction conditions . The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance production rates and maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-{1-[(2-METHOXY-5-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-AMINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the benzodiazole or oxadiazole rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and Friedel-Crafts reagents for alkylation or acylation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
4-{1-[(2-METHOXY-5-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-AMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 4-{1-[(2-METHOXY-5-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and affecting downstream signaling pathways. This interaction can lead to various biological effects, including inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Methoxy-5-methylphenyl)pyrimidin-2-amine
- 2-Methoxy-5-methylphenyl isocyanate
- 4-Methoxyphenethylamine
Uniqueness
Compared to similar compounds, 4-{1-[(2-METHOXY-5-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-AMINE stands out due to its unique combination of benzodiazole and oxadiazole rings. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C18H17N5O2 |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
4-[1-[(2-methoxy-5-methylphenyl)methyl]benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C18H17N5O2/c1-11-7-8-15(24-2)12(9-11)10-23-14-6-4-3-5-13(14)20-18(23)16-17(19)22-25-21-16/h3-9H,10H2,1-2H3,(H2,19,22) |
InChI Key |
WUJZGYSDXRPAQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)CN2C3=CC=CC=C3N=C2C4=NON=C4N |
Origin of Product |
United States |
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